N-methoxy-N-methyl-3-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-methoxy-N-methyl-3-(1H-tetrazol-1-yl)benzamide is an organic compound that belongs to the class of benzamides It features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-3-(1H-tetrazol-1-yl)benzamide typically involves the reaction of N-methoxy-N-methylbenzamide with a tetrazole derivative. One common method is the reaction of N-methoxy-N-methylbenzamide with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
N-methoxy-N-methyl-3-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a bioisostere of carboxylic acids, which can enhance the pharmacokinetic properties of drug candidates.
Materials Science: The tetrazole ring’s electron-donating and electron-withdrawing properties make it useful in the design of new materials with specific electronic properties.
Biological Research: The compound’s ability to interact with biological targets makes it a candidate for studying receptor-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-3-(1H-tetrazol-1-yl)benzamide involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can stabilize electrostatic interactions and enhance the compound’s ability to penetrate cell membranes. This allows the compound to effectively interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-methoxy-N-methylbenzamide: Lacks the tetrazole ring, making it less versatile in terms of electronic properties.
N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide: Contains a thiol group, which can impart different reactivity and biological activity.
Uniqueness
N-methoxy-N-methyl-3-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both the methoxy and methyl groups on the benzamide moiety, combined with the tetrazole ring. This combination of functional groups provides a balance of electronic properties and steric effects, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H11N5O2 |
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Molecular Weight |
233.23 g/mol |
IUPAC Name |
N-methoxy-N-methyl-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C10H11N5O2/c1-14(17-2)10(16)8-4-3-5-9(6-8)15-7-11-12-13-15/h3-7H,1-2H3 |
InChI Key |
QSKSAIQBSBNWNS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC(=CC=C1)N2C=NN=N2)OC |
Origin of Product |
United States |
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